molecular formula C8H8N4O B594999 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1216100-47-8

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B594999
CAS RN: 1216100-47-8
M. Wt: 176.179
InChI Key: HPURPULIMVFPPU-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .


Molecular Structure Analysis

The molecular structure of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C10H11N3O2/c1-2-15-10 (14)8-6-13-5-7 (11)3-4-9 (13)12-8/h3-6H,2,11H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide include a molecular weight of 205.22 . It is a solid at room temperature . The melting point of a similar compound, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, is 169-171°C .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,9H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURPULIMVFPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide

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